REACTION_CXSMILES
|
N1CCCCC1.[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=O.C(O)(=O)[CH2:18][C:19]([OH:21])=[O:20].Cl>N1C=CC=CC=1>[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=[CH:18][C:19]([OH:21])=[O:20]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
12.07 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)F
|
Name
|
|
Quantity
|
18.28 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
310 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20 to 25° C.
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
WAIT
|
Details
|
The resulting precipitate was aged at 20 to 25° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (2×50 mL, 4.1 vol)
|
Type
|
WAIT
|
Details
|
then left
|
Type
|
CUSTOM
|
Details
|
to dry for a further 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid product was dried
|
Type
|
DISSOLUTION
|
Details
|
by dissolving it in TBME (250 mL, 20.7 vol)
|
Type
|
CUSTOM
|
Details
|
separating the phases
|
Type
|
WASH
|
Details
|
the water phase washed with TBME (100 mL, 8.3 vol)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate (25 g, 2 wt)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=O)O)C=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 85.7% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1CCCCC1.[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=O.C(O)(=O)[CH2:18][C:19]([OH:21])=[O:20].Cl>N1C=CC=CC=1>[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=[CH:18][C:19]([OH:21])=[O:20]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
12.07 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)F
|
Name
|
|
Quantity
|
18.28 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
310 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20 to 25° C.
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
WAIT
|
Details
|
The resulting precipitate was aged at 20 to 25° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (2×50 mL, 4.1 vol)
|
Type
|
WAIT
|
Details
|
then left
|
Type
|
CUSTOM
|
Details
|
to dry for a further 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid product was dried
|
Type
|
DISSOLUTION
|
Details
|
by dissolving it in TBME (250 mL, 20.7 vol)
|
Type
|
CUSTOM
|
Details
|
separating the phases
|
Type
|
WASH
|
Details
|
the water phase washed with TBME (100 mL, 8.3 vol)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate (25 g, 2 wt)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=O)O)C=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 85.7% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |